Pentafluorothiophenol

Catalog No.
S1941396
CAS No.
771-62-0
M.F
C6HF5S
M. Wt
200.13 g/mol
Availability
In Stock
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Pentafluorothiophenol

CAS Number

771-62-0

Product Name

Pentafluorothiophenol

IUPAC Name

2,3,4,5,6-pentafluorobenzenethiol

Molecular Formula

C6HF5S

Molecular Weight

200.13 g/mol

InChI

InChI=1S/C6HF5S/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H

InChI Key

UVAMFBJPMUMURT-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)F

The exact mass of the compound Pentafluorobenzenethiol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88286. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluorothiophenol (C6F5SH) is a perfluorinated aromatic thiol used as a versatile building block in organic synthesis, materials science, and surface chemistry. The strong electron-withdrawing effect of its five fluorine atoms imparts distinct chemical properties, most notably an exceptionally low pKa, making it one of the most acidic thiols available. This high acidity, combined with the unique reactivity of the pentafluorophenyl ring, enables its use in applications where common thiols like thiophenol are unsuitable, such as pH-controlled thiol-disulfide exchange, specialized polymer synthesis, and the formation of highly stable, low-energy self-assembled monolayers (SAMs).

Procurement Fit

Highly acidic thiol for near-neutral pH thiolate reactivity
Electron-deficient arylthiolate ligand for coordination chemistry
Thioester precursor for active ester-mediated amide bond formation

Substituting Pentafluorothiophenol with its non-fluorinated analog, Thiophenol, or partially halogenated thiophenols is unreliable due to profound differences in acidity and reactivity. The five fluorine atoms create a strong inductive effect, lowering the pKa by more than 3 units compared to Thiophenol, which fundamentally alters reaction conditions by allowing for deprotonation with much weaker bases. This same electron-withdrawing character makes the pentafluorophenyl ring highly susceptible to nucleophilic aromatic substitution (SNA_r) at the para-position, a reaction pathway not readily available to Thiophenol or less-activated aryl thiols. These differences in process compatibility and synthetic utility mean that direct substitution risks failed reactions, low yields, and unintended side products, making Pentafluorothiophenol a specific choice for defined chemical transformations.

Substitution Risk

Target Pentafluorothiophenol
Substitute risk Thiophenol: acidity difference may shift thiolate availability at neutral pH
Target Pentafluorothiophenol
Substitute risk Pentafluorophenol: O-ester vs S-ester pathway divergence in amidation may alter product profile
Target Pentafluorothiophenol
Substitute risk Other fluorinated thiophenols: M-S bond strength and surface reactivity may differ

Exceptional Acidity Enables Weaker Bases

Pentafluorothiophenol exhibits significantly higher acidity (lower pKa) compared to its non-fluorinated and partially fluorinated analogs. Its pKa is reported as 2.68, whereas the pKa of Thiophenol is approximately 6.6. This difference of nearly 4 pKa units means Pentafluorothiophenol can be fully deprotonated to the reactive thiolate anion using mild bases like sodium bicarbonate, under conditions where Thiophenol remains almost entirely protonated and unreactive.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data2.68
Comparator Or BaselineThiophenol: ~6.6
Quantified Difference~3.92 pKa units lower (more acidic)
ConditionsAqueous solution

This allows for reactions under milder, more functional-group-tolerant conditions, avoiding the need for strong bases that can cause side reactions or decomposition of sensitive substrates.

Thiolate Availability
Class-level
pKa 2.68 vs 10.3
Supports near-neutral pH reactivity
Thiolate >99.99% at pH 7; thiophenol largely protonated

Facile Post-Synthesis Modification via SNAr

The pentafluorophenyl group is highly activated for nucleophilic aromatic substitution (SNA_r), specifically at the para-fluorine atom. This allows the Pentafluorothiophenol moiety, once incorporated into a larger structure, to serve as a versatile chemical handle for further functionalization. In contrast, Thiophenol lacks a suitable leaving group and is inert to these substitution reactions. Studies on pentafluorophenyl-substituted porphyrins and polymers demonstrate that the para-fluorine is readily displaced by a wide range of N-, O-, and S-centered nucleophiles under mild conditions, a key reactivity difference from non-fluorinated or partially halogenated thiols.

Evidence DimensionReactivity in Nucleophilic Aromatic Substitution (SNAr)
Target Compound DataHighly reactive at the para-position, enabling facile substitution with various nucleophiles.
Comparator Or BaselineThiophenol: Inert to SNAr conditions.
Quantified DifferenceQualitatively different reaction pathway enabled.
ConditionsTypically in polar aprotic solvents (e.g., DMF, NMP) with a mild base (e.g., K2CO3, DBU).

For creating complex, multifunctional molecules or materials, this compound provides a two-stage reactivity: thiol chemistry first, followed by selective C-F bond substitution, which is not possible with Thiophenol.

Active Ester Reactivity
Head-to-head
PFPT vs PFPE pathway divergence
Reported reaction outcome context
Context-dependent: standard vs hindered acid substrates

Highly Hydrophobic SAM Surfaces

Self-assembled monolayers (SAMs) on gold formed from fluorinated thiols create low-energy, hydrophobic surfaces. While direct water contact angle data for Pentafluorothiophenol SAMs is less common, studies on structurally analogous perfluoro-aromatic and perfluoro-aliphatic thiols consistently show significantly higher water contact angles compared to hydrocarbon thiols like dodecanethiol or thiophenol. For example, SAMs from perfluorinated alkanethiols exhibit water contact angles >110°, whereas typical alkanethiol SAMs are in the range of 100-112°. The C6F5 surface is expected to yield a highly hydrophobic and oleophobic surface, a critical performance attribute for applications in microelectronics, anti-fouling coatings, and sensors.

Evidence DimensionSurface Hydrophobicity (Water Contact Angle)
Target Compound DataExpected to be highly hydrophobic, with angles comparable to other perfluorinated SAMs (>110°).
Comparator Or BaselineAlkanethiol SAMs: ~100-112°. Thiophenol SAMs: Lower, more hydrophilic.
Quantified DifferenceSignificantly increased hydrophobicity compared to non-fluorinated analogs.
ConditionsSelf-assembled monolayer on a gold substrate.

For applications requiring chemically inert, low-adhesion, or hydrophobic surfaces, the perfluorinated nature of this compound provides a distinct performance advantage over standard hydrocarbon or simple aromatic thiols.

M-S Bond Strength
Head-to-head
Zn complexes: 278 vs 246 cm⁻¹
Supports ligand tuning for metal complexes
Δν = 32 cm⁻¹; affects stability and exchange kinetics
Surface Reactivity
Head-to-head
Irreversible oxidation on Au₉₀Pt₁₀ alloy
Distinct chemisorption behavior
Pathway differs from DHT; inert on pure Pt

Functional Polymer and Dendrimer Precursor

Ideal for synthetic routes requiring a robust thiol anchoring group and a site for subsequent, selective functionalization. The thiol can be used in radical or click-chemistry polymerizations, after which the para-fluorine on the pendant C6F5 groups can be substituted with other moieties to tune material properties.

Gold Electrode and Nanoparticle Surface Modification

When the goal is to create a chemically robust, low-energy surface that resists non-specific adsorption. The resulting perfluorinated surface is suitable for use in electrochemical sensors, microfluidic devices, and as a stabilizing ligand for gold nanoparticles where a hydrophobic shell is required.

pH-Sensitive Thiolate Generation for Complex Molecules

For syntheses involving pH-sensitive substrates where the use of strong bases like alkoxides or hydrides is prohibited. The high acidity of Pentafluorothiophenol allows for quantitative formation of the reactive thiolate with weak carbonate or even amine bases, improving yields and simplifying purification.

Application Fit Matrix

Application
Selection Property
Validation Focus
Coordination chemistry studies
Electron-deficient thiolate ligand profile
Metal-sulfur bond strength review
Polymer end-group modification
Thiol-para-fluoro click reactivity
SNAr orthogonality validation
Active ester-mediated amidation
Thioester reactivity context
Substrate-dependent performance review
Electrode surface modification
Chemisorption and electrochemical profile
Surface reactivity pathway review

XLogP3

2.6

Boiling Point

143.0 °C

Melting Point

-24.0 °C

UNII

CM7UNQ95TJ

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (81.63%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (79.59%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (12.24%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

771-62-0

Wikipedia

Pentafluorothiophenol

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